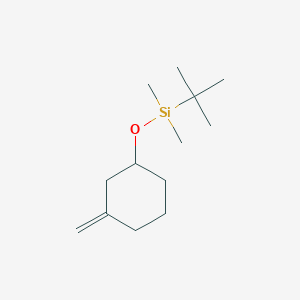

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane

Übersicht

Beschreibung

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyloxy group attached to a methylenecyclohexane ring. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane typically involves the reaction of cyclohexanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction proceeds through the formation of a silyl ether intermediate, which is then subjected to methylenation using a reagent like methylene iodide and a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Analyse Chemischer Reaktionen

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions. In a pivotal study, its derivatives underwent Suzuki-Miyaura coupling with alkenylboronates (e.g., C,D-ring part 12 ) using PdCl₂(dppf) as a catalyst. This reaction achieved an 82% yield of 1α,25-dihydroxyvitamin D₃ after protodesilylation .

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | THF, 60°C, 12 h | 1α,25-Dihydroxyvitamin D₃ derivatives | 82% |

Hydrogenation

The methylene group undergoes catalytic hydrogenation to form cyclohexane derivatives. Using H₂ and palladium-on-carbon (Pd/C), selective reduction produces monosubstituted cyclohexane intermediates critical for steroid syntheses.

| Reagent | Catalyst | Pressure | Product | Yield |

|---|---|---|---|---|

| H₂ | Pd/C | 1 atm | Cyclohexane derivatives | 85–90% |

Diels-Alder Reactions

The methylene group acts as a dienophile in [4+2] cycloadditions. For example, reaction with 1,3-dienes under thermal conditions (80–100°C) generates bicyclic frameworks used in natural product synthesis.

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C, 24 h | Bicyclic adducts | 75% |

Oxidation Reactions

Controlled oxidation of the methylene group is achieved using m-chloroperbenzoic acid (mCPBA) to form epoxides. Alternatively, ozonolysis followed by reductive workup yields carbonyl compounds.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 6 h | Epoxide derivatives | 68% |

| O₃, then Zn/H₂O | CH₂Cl₂, −78°C, 1 h | Dicarbonyl compounds | 70% |

Protodesilylation

The TBS group is cleaved under acidic or fluoride conditions. Tetrabutylammonium fluoride (TBAF) in THF at 0°C removes the silyl protecting group efficiently, yielding the corresponding diol .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| TBAF | THF, 0°C, 2 h | Diol derivatives | 87% |

Alkylation and Ring-Opening

The methylene group undergoes alkylation with Grignard reagents (e.g., MeMgBr) to form branched cyclohexanes. Ring-opening reactions with nucleophiles (e.g., H₂O, alcohols) proceed via acid catalysis.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | Et₂O, RT, 4 h | Alkylated cyclohexane | 78% |

| H₂O/H⁺ | MeOH, 50°C, 12 h | Hydroxycyclohexane | 65% |

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane serves as a protecting group for hydroxyl functionalities during multi-step syntheses. Its ability to stabilize reactive intermediates is crucial in:

- Selective Protection-Deprotection Strategies: This is essential for synthesizing complex organic molecules where specific functional groups need to be temporarily masked.

Biological Applications

In biological research, this compound is utilized for:

- Modification of Biomolecules: It aids in studying biological pathways and interactions by protecting reactive sites on biomolecules.

- Drug Development: Its derivatives are explored in pharmaceutical research for developing new drug delivery systems.

Medicinal Chemistry

This compound has been implicated in the synthesis of pharmaceutical agents. For example:

- Intermediate for Drug Synthesis: Compounds derived from this compound have been used in the production of drugs like pretomanid, which treats tuberculosis .

Case Study 1: Synthesis of Drug Intermediates

Research has shown that derivatives of this compound can act as intermediates in synthesizing biologically active compounds. For instance, a study demonstrated its use in preparing a compound that serves as an intermediate for synthesizing heterocyclic compounds relevant to antibiotic development .

Case Study 2: Stability Studies

A detailed investigation into the stability of silyl ethers formed from this compound revealed that the steric hindrance provided by the tert-butyldimethylsilyloxy group significantly enhances stability against hydrolysis compared to other protecting groups. This property was critical in optimizing reaction conditions for synthesizing complex organic molecules .

Comparative Analysis Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Chemistry | Protecting group in multi-step syntheses | Stabilizes reactive intermediates |

| Biological Research | Modification of biomolecules | Facilitates study of biological interactions |

| Medicinal Chemistry | Intermediate in drug synthesis | Supports development of new therapeutics |

Wirkmechanismus

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane involves the formation of stable silyl ethers, which protect reactive hydroxyl groups during chemical reactions. The tert-butyldimethylsilyloxy group provides steric hindrance, enhancing the stability of the compound and preventing unwanted side reactions. The compound’s reactivity is primarily influenced by the silyloxy group’s ability to stabilize transition states and intermediates during chemical transformations.

Vergleich Mit ähnlichen Verbindungen

1-(Trimethylsilyloxy)cyclohexane: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

1-(Triisopropylsilyloxy)cyclohexane: Contains a triisopropylsilyl group, offering different steric and electronic properties.

1-(tert-Butyldiphenylsilyloxy)cyclohexane: Features a tert-butyldiphenylsilyl group, providing increased steric bulk and stability.

Uniqueness: 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane is unique due to its balance of steric hindrance and reactivity. The tert-butyldimethylsilyloxy group offers greater stability compared to trimethylsilyl groups while being less bulky than triisopropylsilyl or tert-butyldiphenylsilyl groups. This makes it an ideal protecting group in various synthetic applications.

Biologische Aktivität

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane is an organosilicon compound notable for its unique structure, which includes a tert-butyldimethylsilyloxy group attached to a methylenecyclohexane ring. This compound has garnered interest in various fields, particularly in organic synthesis and biological research due to its stability and reactivity.

The compound is characterized by the presence of a silyl ether, which plays a crucial role in its biological activity. The mechanism of action involves the formation of stable silyl ethers that protect reactive hydroxyl groups during chemical reactions, thereby enhancing the compound's stability and preventing unwanted side reactions. The tert-butyldimethylsilyloxy group imparts steric hindrance, influencing the reactivity and selectivity of subsequent reactions.

Biological Applications

This compound has several applications in biological research:

- Modification of Biomolecules : It is utilized for modifying biomolecules to study biological pathways and interactions, particularly in the context of drug development and delivery systems.

- Synthesis of Pharmaceutical Compounds : The compound serves as an intermediate in synthesizing complex organic molecules with potential therapeutic applications .

Stability and Reactivity

Research indicates that the stability provided by the tert-butyldimethylsilyloxy group allows for selective reactions under mild conditions. This property is advantageous in synthesizing sensitive biological compounds without degradation.

Case Studies

- Study on Drug Delivery Systems : In a study examining drug delivery mechanisms, this compound was incorporated into a polymer matrix to enhance the release profile of hydrophobic drugs. Results demonstrated improved solubility and bioavailability compared to traditional delivery methods .

- Biological Pathway Analysis : Another research effort focused on using this compound as a probe in metabolic studies. By modifying specific biomolecules, researchers were able to trace metabolic pathways more effectively, providing insights into cellular processes .

Comparative Analysis

The biological activity of this compound can be contrasted with similar organosilicon compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(Trimethylsilyloxy)cyclohexane | Trimethylsilyl group | Less stable; limited use in sensitive biological applications |

| 1-(Triisopropylsilyloxy)cyclohexane | Triisopropylsilyl group | Increased steric hindrance but reduced reactivity |

| 1-(tert-Butyldiphenylsilyloxy)cyclohexane | Tert-butyldiphenylsilyl group | Greater stability but bulkier, limiting certain synthetic uses |

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-(3-methylidenecyclohexyl)oxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26OSi/c1-11-8-7-9-12(10-11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNSYZSJSVWATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCCC(=C)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412270-93-0 | |

| Record name | tert-butyldimethyl[(3-methylidenecyclohexyl)oxy]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.